Triisobutylene

Description

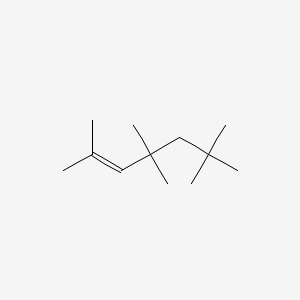

Triisobutylene (CAS 7756-94-7) is a branched C₁₂ olefin mixture derived from the trimerization of isobutylene (2-methylpropene). Its molecular formula is C₁₂H₂₄, with a molecular weight of 168.32 g/mol . Key physical properties include a boiling point of 177°C, a flash point of 50°C, and a density of 0.77 g/cm³ . Industrially, it serves as a precursor for tert-dodecylmercaptan (a chain transfer agent in polymer production) and tridecyl alcohol/acid, which are critical in plasticizers and lubricant additives . Its highly branched structure contributes to unique reactivity and application profiles compared to linear olefins or other oligomers.

Properties

IUPAC Name |

2,4,4,6,6-pentamethylhept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHABPMHZRIRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052514 | |

| Record name | Isobutene trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutylene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make rubber products, oil additives and motor fuels. | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

350.6 °F at 760 mmHg (USCG, 1999) | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.77 (USCG, 1999) - Less dense than water; will float | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.9 mmHg (USCG, 1999) | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7756-94-7, 39761-68-7 | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39761-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039761687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptene, 2,4,4,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutene trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpropene, trimers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4,6,6-pentamethylhept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4,6,6-PENTAMETHYL-2-HEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BM6W5KS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-104.8 °F (USCG, 1999) | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Reaction Mechanism and Conditions

The polymerization proceeds via carbocationic chain transfer, where sulfuric acid protonates isobutylene to form a tert-butyl cation. Fatty acids act as co-catalysts, modulating acidity and solubilizing the hydrocarbon phase. Critical parameters include:

-

Temperature : 30–120°F (optimal: 40–90°F). Lower temperatures favor trimer formation over higher oligomers.

-

Catalyst Composition : A 60:40 wt% ratio of sulfuric acid to acetic acid maximizes TIB selectivity.

-

Monomer Addition Rate : Gradual introduction of gaseous isobutylene prevents overheating and ensures complete absorption.

Experimental Results

Table 1 summarizes key outcomes from patent examples:

| Catalyst System | Temperature (°F) | Reaction Time | TIB Yield (%) | Bromine Number |

|---|---|---|---|---|

| 60% H₂SO₄ + 40% CH₃COOH | 43–52 | 30 minutes | 92 | 95 |

| 62.5% H₂SO₄ + 37.5% H₂O | 80–140 | 2 hours | 0 | – |

| 5% H₂SO₄ + 95% CH₃COOH | 30–40 | 2 hours | 68 | 88 |

Dilute sulfuric acid (e.g., 5%) or aqueous systems fail to produce TIB, underscoring the necessity of concentrated acid. Post-reaction, the TIB layer is decanted, washed with sodium hydroxide to neutralize residual acid, and dried. Continuous operation is feasible by maintaining a steady inflow of isobutylene and outflow of product.

Separation of this compound Isomers via Hydrogen Chloride Treatment

TIB exists as two primary isomers: 2,2,4,6,6-pentamethyl-3-heptene (Isomer 1) and 2-neopentyl-4,4-dimethyl-1-pentene (Isomer 2). US Patent 2,485,265 describes a separation method exploiting differential reactivity toward hydrogen chloride (HCl).

Isomer-Specific Reactivity

Separation Protocol

-

HCl Addition : Dry HCl is bubbled through TIB at atmospheric pressure until saturation.

-

Distillation : Unreacted Isomer 2 is isolated via vacuum distillation (20–100 mmHg).

-

Dehydrochlorination : Heating the hydrochloride regenerates Isomer 1, which is collected by fractional distillation.

This method achieves >95% purity for both isomers, enabling tailored applications. For instance, Isomer 1’s terminal double bond enhances reactivity in sulfurization processes.

Circulating Mini-Fluidized Bed Reactor for Enhanced Polymerization

Recent advancements in reactor design, such as the gas-liquid-solid circulating mini-fluidized bed (MFB), address limitations of traditional fixed-bed systems. A 2025 study demonstrated the MFB’s superiority in isobutylene polymerization:

Performance Metrics

Operational Advantages

-

Hydrodynamic Mixing : Solid particles (e.g., silica gel) disrupt boundary layers, enhancing monomer-catalyst contact.

-

Temperature Control : Circulating coolant maintains isothermal conditions, minimizing thermal degradation.

While the study focused on di-isobutylene, scaling the reactor volume and adjusting residence times could favor trimer formation.

Influence of Isomer Composition on Downstream Processing

The isomer ratio in raw TIB significantly impacts subsequent reactions. US Patent 4,472,306 notes that Isomer 2 -rich feedstocks prolong sulfurization times by 48% compared to Isomer 1 -dominant mixtures. Recycled TIB, enriched in Isomer 1 due to preferential consumption of Isomer 2, requires tailored reaction conditions to maintain efficiency .

Chemical Reactions Analysis

Isomer Separation via Hydrogen Chloride Addition

Triisobutylene exists as four isomers, differing in double bond position. Separation leverages differential reactivity with HCl :

-

Reactive isomers (terminal double bonds) form hydrochlorides at 0–50°C, while unreactive isomers (central double bonds) remain unaffected .

-

Post-reaction, unreacted isomers are isolated via reduced-pressure distillation (20–50 mm Hg) . Hydrochlorides decompose at atmospheric pressure, releasing HCl and recovering high-boiling reactive isomers .

-

Continuous process : this compound contacts hydrogen halide in a reactor, followed by fractionation to separate isomers .

Key Conditions :

| Parameter | Value/Description |

|---|---|

| Temperature | 0–50°C (optimal: 10°C) |

| HCl Addition | Atmospheric pressure |

| Purification | Base treatment (Na₂CO₃) |

Cationic Copolymerization with 4-Vinylbenzocyclobutene (4-VBCB)

This compound copolymerizes with 4-VBCB via cationic polymerization (TMPCl/DTBP/TiCl₄ system at −80°C) :

-

Reactivity ratios : r₁ (IB) = 0.47, r₂ (4-VBCB) = 2.08, favoring random copolymer formation .

-

Chain transfer : Increased 4-VBCB content reduces molecular weight (MW) and broadens MW distribution due to enhanced chain transfer .

-

Thermal crosslinking : Heating to 220°C opens 4-VBCB’s cyclobutane ring, forming a network structure that elevates T_g (from −60°C to 150°C) and thermal stability (TGA) .

Copolymer Properties vs. 4-VBCB Feed :

| 4-VBCB Feed (mol%) | MW (g/mol) | MWD | Crosslinked T_g (°C) |

|---|---|---|---|

| 5 | 12,500 | 1.8 | 125 |

| 10 | 8,200 | 2.1 | 145 |

| 15 | 5,600 | 2.5 | 150 |

Use as Reaction Diluent in Condensation Processes

This compound serves as a non-toxic diluent for phenol-tertiary olefin condensations :

-

Key reaction : 2,2-bis(4-hydroxyphenyl)propane + isobutylene → high-yield adducts .

-

Advantages : Enhances flash point (>100°F), improves heat dissipation, and enables continuous operation .

-

Post-reaction : this compound is stripped under reduced pressure and recycled .

Oligomerization Catalyzed by Co/BETA Molecular Sieves

Co-loaded BETA zeolites selectively oligomerize isobutylene in mixed C₄ feeds :

-

Brønsted acid sites (increased by Co doping) drive selectivity toward this compound over n-butene .

-

Optimal catalyst : 6% Co/BETA achieves 85% isobutylene conversion with 92% this compound selectivity .

Polymerization and Chain Transfer Reactions

Under acidic catalysts (e.g., AlBr₃), this compound undergoes skeletal rearrangements, forming trisubstituted olefins :

Scientific Research Applications

Chemical Intermediate

Overview

Triisobutylene is primarily used as a chemical intermediate in the production of various compounds. It serves as a building block for synthesizing more complex molecules, particularly in the petrochemical industry.

Key Applications

- Production of Synthetic Rubber: TIB is utilized in the synthesis of polyisobutylene (PIB), which is used in rubber products due to its excellent elasticity and resistance to aging.

- Chemical Synthesis: TIB acts as a precursor for other chemicals, facilitating reactions that lead to the formation of various derivatives used in multiple applications.

Chain Transfer Agent

Role in Polymerization

In polymer chemistry, this compound functions as a chain transfer agent. This role is crucial in controlling the molecular weight and distribution of polymers during polymerization processes.

Benefits

- Molecular Weight Control: By regulating the chain length of polymer molecules, TIB helps achieve desired physical properties in final products.

- Enhanced Performance: Polymers produced with TIB exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications.

Industrial Applications

Lubricants and Fuel Additives

this compound is widely used in formulating lubricants and fuel additives. Its properties enhance the performance and efficiency of these products.

- Lubricants: TIB contributes to the formulation of high-performance lubricants that withstand extreme temperatures and pressures.

- Fuel Additives: It improves combustion efficiency and reduces emissions when added to fuels, aligning with growing environmental standards.

-

Synthetic Rubber Production

- A study demonstrated that incorporating this compound into synthetic rubber formulations significantly improved elasticity and durability compared to traditional formulations. The resulting rubber exhibited enhanced performance under varied temperature conditions.

-

Polymerization Process Optimization

- Research on living oligomerization using this compound showed improved control over polymer characteristics. By adjusting the concentration of TIB during polymerization, manufacturers achieved polymers with tailored properties suitable for specific applications in automotive and industrial sectors.

-

Environmental Impact Assessment

- A comprehensive safety assessment indicated that this compound has low acute toxicity levels, making it a safer alternative for use in consumer products such as cosmetics and personal care items. This aligns with current trends focusing on sustainability and eco-friendliness in chemical manufacturing.

Mechanism of Action

The mechanism of action of triisobutylene primarily involves its reactivity with other chemical species. It acts as a hydrocarbon source in polymerization reactions, where it forms long-chain polymers through the addition of isobutylene units. The molecular targets and pathways involved include the active sites of catalysts used in these reactions, which facilitate the breaking and forming of chemical bonds .

Comparison with Similar Compounds

Structural and Functional Differences

Diisobutylene (C₈H₁₆)

- Structure : A dimer of isobutylene, forming a mixture of octene isomers (e.g., 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) .

- Physical Properties : Lower molecular weight (112.22 g/mol) than triisobutylene, resulting in a lower boiling point (~102–105°C) .

- Applications : Used in adhesives, fuel additives, and as an intermediate in synthetic lubricants . In production processes, reactive distillation ensures diisobutylene purity >99% while minimizing this compound (<10%) .

Tetraisobutylene (Quad-isobutylene, C₁₆H₃₂)

- Structure : A tetramer of isobutylene, with extended branching .

- Physical Properties : Higher molecular weight (224.43 g/mol) and boiling point compared to this compound.

- Applications : Less commonly referenced but may serve as a heavier oligomer for specialized lubricants or functionalized derivatives.

Isooctane (C₈H₁₈) and Isododecane (C₁₂H₂₆)

- Reactivity : Lower chemical reactivity due to absence of olefinic bonds.

- Applications : Isooctane is a fuel additive (octane booster), while isododecane is used in cosmetics and lubricants .

Comparative Data Table

Reactivity and Functionalization

- This compound : The branched olefin structure allows functionalization via hydroformylation or sulfonation to produce surfactants and lubricant additives .

- Diisobutylene : Reacts in alkylation processes; its linearity (compared to this compound) reduces steric hindrance, favoring different reaction pathways .

- Isoparaffins (e.g., Isooctane) : Lack double bonds, making them inert in polymerization but stable in high-temperature applications .

Analytical Differentiation

This compound isomers are distinguished using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, which identify branching patterns and double-bond positions . For example, Francis and Archery (1963) developed GC-NMR methods to differentiate this compound from tetraisobutylene .

Biological Activity

Triisobutylene (TIB) is a branched-chain alkene that has garnered attention for its various applications, particularly in the chemical industry as a lubricant additive and a precursor for surfactants. Understanding its biological activity is essential for assessing its safety and potential health impacts. This article synthesizes findings from various studies on the biological effects, toxicity, and environmental persistence of this compound.

This compound is a colorless liquid at standard temperature and pressure, with a melting point below -76 °C and a boiling point of 180 °C. Its octanol-water partition coefficient (log Kow) is calculated to be 5.85, indicating significant hydrophobicity, which contributes to its bioaccumulation potential in aquatic environments .

Acute Toxicity

An acute oral toxicity study conducted on rats revealed that this compound has an LD50 greater than 2000 mg/kg body weight, indicating low acute toxicity . Observed effects included decreased spontaneous motor activity and diarrhea at higher doses.

Repeated Dose Toxicity

In a 28-day repeated dose toxicity study, this compound was administered at doses of 30, 150, and 750 mg/kg body weight per day. The study found no significant toxic effects on clinical signs, body weight changes, or food consumption. However, histopathological examinations indicated liver cell swelling at doses of 150 mg/kg and above. The No Observed Adverse Effect Level (NOAEL) was established at 30 mg/kg/day for both sexes .

| Dose (mg/kg/day) | Observed Effects | Remarks |

|---|---|---|

| 0 | Control | |

| 30 | No significant effects | NOAEL established |

| 150 | Slight decrease in red blood cells | Liver cell swelling observed |

| 750 | Increased albumin and creatinine levels | Significant renal effects noted |

Mutagenicity Studies

This compound has been evaluated for mutagenic potential through in vitro studies using Salmonella typhimurium and Escherichia coli. Results indicated that TIB was negative for mutagenicity both with and without metabolic activation, suggesting it is not genotoxic in vitro .

Environmental Persistence

This compound is classified as "not biodegradable" and "moderately bioaccumulative," which raises concerns regarding its environmental impact. The chemical's persistence in the environment necessitates careful monitoring of its production and use .

Case Studies on Biological Activity

A case study conducted by the Ministry of Health, Labour and Welfare in Japan assessed the long-term toxicity potential of this compound as part of the OECD Cooperative Chemicals Assessment Programme. This assessment highlighted the need for ongoing monitoring due to the compound's moderate bioaccumulation potential and observed health effects from repeated exposure .

Q & A

Q. What are the established laboratory synthesis methods for triisobutylene, and how can experimental parameters be optimized for yield and purity?

this compound is typically synthesized via acid-catalyzed oligomerization of isobutylene. Key parameters include:

- Catalysts: Sulfuric acid, boron trifluoride, or ionic liquids (e.g., [BMIM][HSO₄]) .

- Temperature: 30–50°C to minimize side reactions (e.g., trimerization).

- Purification: Fractional distillation coupled with GC-MS analysis to achieve >95% purity . Optimization involves iterative adjustment of catalyst loading and reaction time, validated by kinetic studies.

Q. What analytical techniques are critical for characterizing this compound’s structural identity and purity?

- Structural Confirmation: ¹H/¹³C NMR for isomer differentiation (e.g., distinguishing this compound from tetraisobutylene) .

- Purity Assessment: GC-MS with flame ionization detection (FID) to quantify impurities (<2%) .

- Functional Groups: FTIR spectroscopy to identify C=C stretching vibrations (1650–1680 cm⁻¹) .

Q. How do storage conditions impact this compound’s chemical stability, and what precautions are necessary?

- Stability: this compound degrades under UV light and oxygen, forming peroxides. Store in amber glass under nitrogen at 4°C .

- Safety Protocols: Follow OSHA guidelines for flammability (Flash Point: 18°C) and use fume hoods for handling .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) can elucidate this compound’s reaction mechanisms and thermodynamic properties?

- Mechanistic Insights: Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states in oligomerization pathways .

- Thermodynamic Data: Compare computed enthalpy changes (ΔH) with experimental calorimetry to validate accuracy .

- Software Tools: Gaussian or ORCA for simulations; VMD for visualizing molecular interactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodology:

- Replicate studies under standardized conditions (e.g., fixed temperature, catalyst loading).

- Use advanced characterization (XRD, TEM) to verify catalyst morphology and active sites .

- Meta-analysis of literature to identify outliers or methodological discrepancies .

Q. What novel applications of this compound are emerging in polymer science, and how do they align with existing data?

- Research Design:

- Evaluate copolymerization with styrene or ethylene using radical initiators (e.g., AIBN).

- Characterize thermal stability via TGA and mechanical properties via tensile testing .

- Compare results with prior studies to identify consistency in glass transition temperatures (Tg) .

Q. How can isotopic labeling (e.g., ¹³C) improve mechanistic studies of this compound’s reactivity?

- Experimental Approach:

- Synthesize ¹³C-labeled this compound via modified oligomerization routes.

- Track reaction pathways using isotope-sensitive techniques like ¹³C NMR or mass spectrometry .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in this compound research amid conflicting literature data?

- Best Practices:

- Publish raw datasets (e.g., NMR spectra, kinetic curves) in supplementary materials .

- Use IUPAC-standardized nomenclature and units to avoid ambiguity .

- Collaborate via platforms like Zenodo for open-data validation .

Q. How should researchers address discrepancies in this compound’s reported toxicity profiles?

- Methodology:

- Conduct dose-response assays (e.g., LD₅₀ tests) under controlled conditions .

- Compare results with OECD guidelines to identify protocol variations .

Ethical and Safety Considerations

Q. What ethical frameworks govern this compound research involving environmental or biological systems?

- Compliance:

- Adhere to REACH regulations for environmental toxicity assessments .

- Obtain institutional review board (IRB) approval for studies involving biological models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.